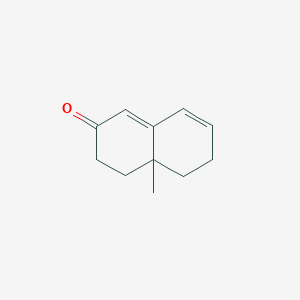
4a-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3h)-one
Cat. No. B8779418
Key on ui cas rn:
10271-07-5
M. Wt: 162.23 g/mol
InChI Key: NBMYMYDUONUXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04889947
Procedure details


1,2,3,4-Tetrahydro-2-napthol is reduced according to Preparation 9. The resulting diene is cyclopropanated with Simmons-Smith reagent, oxidized with Jones reagent, then the cyclopropane ring opened with acid to form dienone 4.

[Compound]
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
Simmons-Smith reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[OH:11].[CH3:12]C(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>>[CH3:12][C:5]12[CH2:6][CH2:7][CH:8]=[CH:9][C:10]1=[CH:1][C:2](=[O:11])[CH2:3][CH2:4]2 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C(CCC2=CC=CC=C12)O
|
Step Two
[Compound]
|
Name
|
diene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
Simmons-Smith reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
Jones reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC12CCC(C=C2C=CCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

